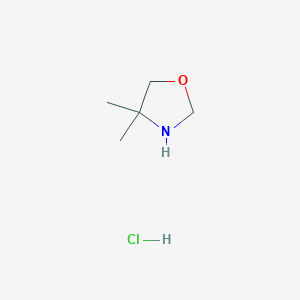![molecular formula C7H9NO2 B12834755 2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole is a heterocyclic compound with a unique structure that includes both pyrrole and dioxane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a dioxane derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism by which 2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid: This compound has a similar core structure but includes additional carboxylic acid groups.
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring but have different substituents and additional rings
Uniqueness
2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole is unique due to its specific combination of pyrrole and dioxane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H9NO2 |
|---|---|
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
3-methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole |
InChI |
InChI=1S/C7H9NO2/c1-5-4-9-6-2-8-3-7(6)10-5/h2-3,5,8H,4H2,1H3 |
InChI-Schlüssel |
IZAOUDBXDLCHHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2=CNC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12834678.png)


![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
![N-(1H-Benzo[d]imidazol-6-yl)acrylamide](/img/structure/B12834713.png)








![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
